molecular formula C7H4ClN3O B3051884 7-Chloro-1,2,3-benzotriazin-4-ol CAS No. 36772-63-1

7-Chloro-1,2,3-benzotriazin-4-ol

Cat. No.: B3051884
CAS No.: 36772-63-1
M. Wt: 181.58
InChI Key: HGUMEYYQEBMJOW-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 7th position and a hydroxyl group at the 4th position

Preparation Methods

Chemical Reactions Analysis

7-Chloro-1,2,3-benzotriazin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its amine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amine derivatives.

Scientific Research Applications

7-Chloro-1,2,3-benzotriazin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3-benzotriazin-4-ol and its derivatives often involves the inhibition of specific enzymes. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a decrease in blood glucose levels, which is beneficial for managing diabetes . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

7-Chloro-1,2,3-benzotriazin-4-ol can be compared to other benzotriazine derivatives, such as:

    1,2,3-Benzotriazin-4-one: This compound lacks the chlorine atom at the 7th position and the hydroxyl group at the 4th position.

    7-Chloro-1,2,4-benzotriazin-3-amine 1-oxide: This derivative has an amine group at the 3rd position and an oxide group at the 1st position.

    7-Chloro-2H-1,4-benzothiazin-3(4H)-one: This compound features a sulfur atom in place of the nitrogen atom at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMEYYQEBMJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190232
Record name 7-Chloro-1,2,3-benzotriazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36772-63-1
Record name 7-Chloro-1,2,3-benzotriazin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036772631
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Record name MLS002638570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1,2,3-benzotriazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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